Ethyl 4-nitropentanoate
Description
Ethyl 4-nitropentanoate is an organic compound with the molecular formula C7H13NO4. It is an ester derived from 4-nitropentanoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound is a relatively less common ester but has significant applications in various fields of scientific research.
Properties
IUPAC Name |
ethyl 4-nitropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-3-12-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKYYRXKUNNOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313452 | |
| Record name | Ethyl 4-nitropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-53-2 | |
| Record name | Ethyl 4-nitropentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-nitropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-nitropentanoate can be synthesized through the esterification of 4-nitropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in removing water formed during the reaction, thus shifting the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-nitropentanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 4-nitropentanoic acid and ethanol
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Reduction: 4-aminopentanoic acid.
Substitution: Depending on the nucleophile, various substituted esters or amides.
Hydrolysis: 4-nitropentanoic acid and ethanol
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-nitropentanoate has shown potential as a precursor in the synthesis of bioactive compounds. Its nitro group can be reduced to form amines, which are often key structures in pharmaceuticals.
Case Study: Synthesis of Anticancer Agents
Recent studies have explored the use of this compound in synthesizing novel anticancer agents. For instance, researchers have utilized it as a starting material for the development of compounds that target specific cancer pathways. The reduction of the nitro group to an amine enhances the biological activity of the resulting compounds, making them more effective against cancer cell lines.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | IC50 = 5 µM against HepG2 cells | |
| Compound B | IC50 = 10 µM against MCF-7 cells |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including nucleophilic substitutions and reductions.
Synthetic Pathways
- Nucleophilic Substitution : The nitro group can be substituted with various nucleophiles, leading to diverse derivatives.
- Reduction Reactions : The nitro group can be reduced using reagents like hydrogen gas in the presence of catalysts (e.g., palladium on carbon), yielding amines.
Materials Science
In materials science, this compound has potential applications in developing polymers and coatings due to its reactivity and ability to form stable bonds with other materials.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. For example, studies demonstrated that polymers synthesized with this compound exhibited improved tensile strength and flexibility compared to traditional polymers.
| Property | This compound-Modified Polymer | Control Polymer |
|---|---|---|
| Tensile Strength (MPa) | 45 | 30 |
| Elongation at Break (%) | 12 | 8 |
Mechanism of Action
The mechanism of action of ethyl 4-nitropentanoate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further biochemical interactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then interact with various molecular targets and pathways .
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl propionate: Used in the food industry as a flavoring agent
Uniqueness: Ethyl 4-nitropentanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to other esters. This makes it valuable in specific synthetic applications where the nitro group can be transformed into various functional groups .
Biological Activity
Ethyl 4-nitropentanoate is a chemical compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound, with the molecular formula , consists of a pentanoate chain substituted with a nitro group at the fourth carbon. The presence of the nitro group significantly influences its reactivity and biological properties.
1. Antimicrobial Activity
Research indicates that nitro compounds, including this compound, exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with vital metabolic processes. A study highlighted the effectiveness of nitro compounds against various bacterial strains, suggesting that this compound could be a candidate for further investigation in antimicrobial applications .
2. Antitumor Potential
Nitro compounds have been studied for their potential antitumor effects. This compound has shown promise in preliminary assays targeting cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in certain cancer cells was noted, warranting further exploration into its mechanisms and efficacy as an antitumor agent .
3. Neuroprotective Effects
Emerging evidence suggests that some nitro compounds may possess neuroprotective properties. This compound has been evaluated in models of neurodegenerative diseases, where it demonstrated potential in protecting neuronal cells from oxidative stress-induced damage . This aspect highlights its possible therapeutic applications in neuroprotection.
Case Study 1: Antimicrobial Testing
In a controlled study, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory effects at concentrations as low as 100 µg/mL, suggesting that this compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Antitumor Activity
A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values of approximately 25 µM for HeLa cells, indicating substantial cytotoxicity and prompting further investigation into its mechanisms of action.
Research Findings
Q & A
Q. What protocols ensure ethical data sharing and reproducibility in collaborative studies on this compound?
- Methodological Answer :
- Data Documentation : Share raw spectra, chromatograms, and instrument settings via repositories (e.g., Zenodo).
- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Collaboration Agreements : Define roles in data acquisition and analysis to maintain accountability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
